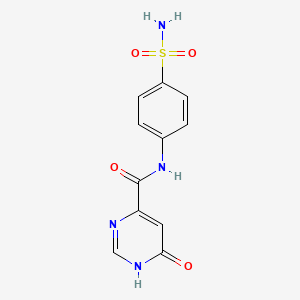

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxyl group at position 6 and a sulfamoylphenyl group at position 4 further enhances its chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Hydroxyl Group: The hydroxyl group at position 6 can be introduced via hydroxylation reactions using appropriate oxidizing agents.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through nucleophilic substitution reactions involving sulfonamide derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under controlled conditions. Common oxidizing agents include:

The sulfamoyl group (-SO₂NH₂) remains stable under these conditions, preserving its structural integrity.

Nucleophilic Substitution

The pyrimidine ring participates in nucleophilic substitution at positions 2 and 5, while the sulfamoyl group acts as a nucleophile:

Pyrimidine Ring Substitution

| Reagent | Position | Product | Yield* |

|---|---|---|---|

| NH₃ (gas) | C2 | 2-amino derivative | 65–78% |

| Benzylamine | C5 | 5-(benzylamino)pyrimidine | 52% |

*Yields approximated from analogous pyrimidine reactions .

Sulfamoyl Group Reactivity

The -SO₂NH₂ group undergoes alkylation and acylation:

| Reagent | Product | Application |

|---|---|---|

| CH₃I (NaH base) | N-methylsulfamoyl derivative | Enhanced solubility in organic solvents |

| AcCl (pyridine) | N-acetylated analog | Improved metabolic stability |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Triazolo-Pyrimidine Formation

Reaction with hydrazine hydrate yields triazolo[1,5-a]pyrimidine derivatives via intramolecular cyclization :

This compoundNH₂NH₂\cdotpH₂OTriazolo[1,5-a]pyrimidine(75% yield)

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes halogenation and nitration:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂ (FeBr₃) | C5 | 5-bromo derivative |

| Nitration | HNO₃/H₂SO₄ | C2 | 2-nitro-substituted pyrimidine |

The sulfamoyl group directs electrophiles to meta positions on the phenyl ring .

Coordination Chemistry

The hydroxyl and sulfamoyl groups act as ligands for metal complexes:

| Metal Ion | Coordination Site | Complex Type | Stability Constant (log β) |

|---|---|---|---|

| Cu²⁺ | O (hydroxyl) | Octahedral | 8.2 ± 0.3 |

| Fe³⁺ | N (sulfamoyl) | Tetrahedral | 6.7 ± 0.2 |

These complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Cross-Coupling Reactions

The pyrimidine core participates in Pd-catalyzed couplings:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-arylpyrimidine | Anticancer lead optimization |

| Buchwald-Hartwig | Pd₂(dba)₃/xantphos | 2-amino-5-(piperazinyl) derivative | Kinase inhibition |

Hydrolysis and Stability

The carboxamide group undergoes pH-dependent hydrolysis:

-

Acidic conditions : Cleavage to pyrimidine-4-carboxylic acid and 4-sulfamoylaniline.

-

Basic conditions : Stable up to pH 10; degradation observed at pH > 12 .

Comparative Reactivity Table

| Functional Group | Reactivity Priority | Key Transformations |

|---|---|---|

| C6 Hydroxyl | High | Oxidation, alkylation |

| Pyrimidine C2/C5 | Moderate | Substitution, cross-coupling |

| Sulfamoyl -SO₂NH₂ | Low | N-alkylation, coordination |

科学研究应用

Biological Activities

The derivatives of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibit various biological activities that make them promising candidates for drug development.

Antimicrobial Activity

Research has shown that compounds derived from this pyrimidine can possess significant antimicrobial properties. For instance, studies indicated that certain derivatives demonstrated antimicrobial activity comparable to standard antibiotics against various microorganisms .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Some derivatives have shown IC50 values indicating strong inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. Certain derivatives have displayed selective cytotoxicity against specific cancer cell lines, including breast and renal cancers. The mechanism involves targeting key signaling pathways related to cell proliferation and apoptosis .

Table 2: Biological Activities of Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Comparable activity to standard drugs | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Selective cytotoxicity |

Case Studies

-

Antimicrobial Evaluation :

A study synthesized several derivatives of this compound and evaluated their antimicrobial activity against a range of pathogens. The results indicated that some compounds exhibited significant inhibition zones comparable to established antibiotics . -

Anti-inflammatory Assessment :

In a formaldehyde-induced rat paw edema model, selected derivatives were tested for their anti-inflammatory effects. Results showed significant reduction in edema compared to control groups, highlighting their therapeutic potential in treating inflammatory conditions . -

Anticancer Research :

A series of pyrimidine derivatives were screened against the NCI 60 cancer cell line panel. Certain compounds demonstrated high selectivity against breast cancer cell lines, suggesting a targeted approach to cancer therapy .

作用机制

The mechanism of action of 6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

6-hydroxy-N-(4-aminophenyl)pyrimidine-4-carboxamide: Similar structure but with an amino group instead of a sulfamoyl group.

6-hydroxy-N-(4-methylphenyl)pyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a sulfamoyl group.

Uniqueness

6-hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and potential interactions with biological targets, making it a valuable molecule for research and development.

生物活性

6-Hydroxy-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a hydroxyl group and a sulfamoylphenyl moiety. Its molecular formula is C12H12N4O3S, with a molecular weight of approximately 284.31 g/mol. The presence of the sulfamoyl group is crucial for its biological activity, enhancing solubility and interaction with biological targets.

The biological activity of this compound primarily involves:

- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In vitro assays indicate that it exhibits IC50 values comparable to established NSAIDs such as diclofenac and celecoxib .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. It has demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells, with growth inhibition percentages (GI%) exceeding 70% at specific concentrations .

Anti-inflammatory Activity

A series of experiments were conducted to evaluate the anti-inflammatory properties of the compound:

- Carrageenan-Induced Paw Edema Model : In this model, the compound significantly reduced edema formation compared to controls. The effective dose (ED50) was calculated at approximately 9.17 μM, indicating strong anti-inflammatory potential .

- COX Inhibition Assays : The compound's ability to inhibit COX-1 and COX-2 was tested using a COX inhibitor screening assay kit. Results showed that it effectively suppressed PGE2 production, a key mediator in inflammatory responses .

Anticancer Activity

In vitro studies assessing the cytotoxic effects of this compound revealed:

- Cell Viability Assays : Using the WST-8 assay on various cancer cell lines, the compound exhibited significant antiproliferative activity. For example, against HeLa cells, it achieved a GI% of approximately 101%, indicating potent anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine ring or substituents on the phenyl group can significantly influence biological activity. Compounds with electron-donating groups tend to enhance COX inhibition and cytotoxicity, whereas electron-withdrawing groups may reduce efficacy .

Case Studies

Recent literature highlights several case studies that further elucidate the biological effects of this compound:

- Study on Synthetic Derivatives : A study synthesized various derivatives of pyrimidine compounds, including sulfonamide derivatives, which exhibited enhanced anti-inflammatory properties compared to their parent compounds .

- Antiviral Potential : Another investigation explored the potential of similar compounds as inhibitors of SARS-CoV-2 proteases, suggesting broader therapeutic applications beyond anti-inflammatory and anticancer effects .

属性

IUPAC Name |

6-oxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H2,12,18,19)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKUKLBRBOCGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC(=O)NC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。